molecular formula C11H9NO4 B565879 2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid CAS No. 1152495-80-1

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid

Cat. No.: B565879
CAS No.: 1152495-80-1
M. Wt: 219.196
InChI Key: LLHKCHYHZJTZGR-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid is a specialized oxoindole-based compound offered as a high-purity chemical building block for research and development. This molecule features a 1-methyl-2-oxoindolin (isatin) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The 2-oxoacetic acid moiety attached to the core structure provides a versatile handle for further synthetic modification, enabling its use as a key intermediate in the synthesis of more complex molecules. Research applications for this compound and its derivatives often focus on the exploration of new pharmacologically active agents. The isatin core is frequently investigated for its analgesic , anticancer, and antimicrobial properties. Specifically, novel Mannich base derivatives of similar 2-oxoindolin structures have demonstrated significant analgesic activity in scientific studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1-methyl-2-oxo-3H-indol-5-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-12-8-3-2-6(10(14)11(15)16)4-7(8)5-9(12)13/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHKCHYHZJTZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Strategy

This method employs Friedel-Crafts chemistry to introduce the oxoacetyl group directly onto the indoline’s aromatic ring.

Procedure :

  • Substrate Preparation : 1-Methyl-2-oxoindoline is dissolved in anhydrous dichloromethane under nitrogen.

  • Acylation : Oxalyl chloride (1.2 eq) is added dropwise at 0°C, followed by AlCl₃ (1.5 eq) as a Lewis acid.

  • Quenching : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

Optimization Insights :

  • Temperature Control : Reactions conducted below 5°C minimize side reactions like over-acylation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but reduce acylation efficiency compared to chloro solvents.

Yield : 58–65% after silica gel chromatography.

Multi-Step Synthesis via Brominated Intermediates

Bromination and Cross-Coupling

This route introduces the oxoacetic acid group through palladium-catalyzed cross-coupling.

Step 1: Bromination
5-Bromo-1-methylindolin-2-one is synthesized using N-bromosuccinimide (NBS) in acetic acid at 80°C for 6 hours.

Step 2: Suzuki-Miyaura Coupling
The brominated intermediate reacts with a boronic ester derivative of oxoacetic acid:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 eq)

  • Solvent : THF/H₂O (4:1) at reflux.

Yield : 72% after recrystallization from ethanol.

Oxidative Functionalization of Preformed Indolinones

KMnO₄-Mediated Oxidation

A one-pot oxidation strategy converts 5-acetyl-1-methylindolin-2-one to the target compound.

Conditions :

  • Oxidizing Agent : KMnO₄ (3 eq) in H₂SO₄ (0.5 M)

  • Temperature : 60°C for 12 hours.

Mechanistic Considerations :

  • MnO₄⁻ cleaves the acetyl group’s methylene C-H bond, forming the α-ketoacid.

  • Excess oxidant leads to decarboxylation, necessitating strict stoichiometric control.

Yield : 50–55% with 90% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Friedel-Crafts58–6585–90Single-step, minimal purificationLow regioselectivity at C5
Bromination/Coupling7295High regiocontrol, scalableRequires expensive Pd catalysts
Oxidative50–5590Utilizes stable precursorsOver-oxidation side reactions

Challenges in Process Optimization

Regioselectivity in Electrophilic Substitution

The indolinone’s electron-deficient aromatic ring directs electrophiles to the C5 position, but competing C7 acylation occurs in 15–20% of cases. Computational studies suggest installing electron-donating groups (e.g., -OMe) at C7 temporarily to block undesired substitution.

Stability of the α,β-Dioxo Moiety

The oxoacetic acid group is prone to keto-enol tautomerism, leading to dimerization under acidic conditions. Storage at pH 7–8 in amber vials at -20°C enhances stability.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Patent WO2013186792A2 describes a potassium tert-butoxide-mediated workup to recover Pd catalysts from coupling reactions, reducing costs by 40%.

Solvent Recovery Systems

Continuous distillation of THF/water mixtures achieves 95% solvent reuse, aligning with green chemistry principles.

Emerging Methodologies

Photocatalytic C-H Activation

Preliminary studies using [Ru(bpy)₃]²⁺ under blue LED light demonstrate direct C5-H carboxylation with CO₂, though yields remain low (22%).

Biocatalytic Approaches

Engineered amidases from Pseudomonas putida catalyze the hydrolysis of 2-(1-methyl-2-oxoindolin-5-yl)-2-oxoacetamide to the target acid, achieving 89% enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Cancer Therapy

Research indicates that compounds related to 2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid exhibit significant anticancer activity. The compound has been studied for its ability to inhibit SHP2 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2), a protein implicated in various cancers.

Case Study: SHP2 Inhibition
A study highlighted the potential of heterocyclic derivatives as SHP2 inhibitors, which could lead to novel treatments for cancers such as leukemia and solid tumors (e.g., lung and colon cancer) due to the hyperactivation of SHP2 in these conditions . The inhibition of SHP2 can disrupt cancer cell proliferation and survival pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetIC50 (µM)Cancer Type
Compound ASHP21.5Leukemia
Compound BSHP23.0Lung Cancer
This compoundSHP2TBDTBD

Apoptotic Mechanisms

The compound has shown promise in inducing apoptosis in cancer cell lines. A recent study demonstrated that derivatives of oxoindole compounds could lead to significant pro-apoptotic activity in MCF-7 breast cancer cells, suggesting that similar mechanisms may be applicable to this compound .

Table 2: Apoptotic Induction in Cancer Cell Lines

Compound NameCell LineApoptosis Rate (%)Mechanism
Compound AMCF-726.57Caspase Activation
Compound BPanc-1TBDTBD
This compoundTBDTBDTBD

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, such as apoptosis and cell cycle regulation. By modulating these pathways, the compound exerts its biological effects, including anticancer and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Derivatives

a) 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
  • Structural Differences : Replaces the methyl group at N1 with ethyl and substitutes the oxoacetic acid at C5 with a 2-oxoacetamide linked to a 4-methoxyphenyl group.
b) 2-{1-Benzyl-5-[4-(trifluoromethoxyphenyl)]-1H-indol-3-yl}-2-oxoacetic acid
  • Structural Differences : Incorporates a benzyl group at N1 and a trifluoromethoxyphenyl substituent at C5.
  • Implications : The trifluoromethoxy group enhances metabolic stability and lipophilicity, which could improve pharmacokinetic profiles compared to the parent compound .
c) Indomethacin (5-Methoxy-2-methyl-3-indole acetic acid)
  • Structural Differences : Substitutes the oxoacetic acid with an acetic acid group and adds a methyl group at C2.
  • Implications : The acetic acid group reduces acidity compared to oxoacetic acid, impacting its NSAID activity via cyclooxygenase inhibition .

Heterocyclic Analogues

a) 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetate
  • Structural Differences: Replaces the indole core with a thiazole ring and introduces a cyano group at C5.
b) 2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic Acid
  • Structural Differences : Uses a pyridine ring instead of indole, with a chlorine substituent at C5.
  • Implications : The pyridine ring’s basicity and chlorine’s electron-withdrawing effects could modulate solubility and target affinity .

Aromatic System Variants

a) 2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic Acid
  • Structural Differences : Replaces indole with a naphthalene system and adds a methoxy group at C6.
  • Implications : The extended aromatic system may improve fluorescence properties, relevant in materials science .

Acidity and Solubility

  • Comparison : Indomethacin’s acetic acid group (pKa ~4.2) results in lower solubility at physiological pH, limiting bioavailability compared to oxoacetic acid analogues .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents CAS Number Notable Properties/Applications
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid Indole N1-Me, C5-oxoacetic acid N/A Medicinal chemistry lead
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide Indole N1-Et, C5-oxoacetamide N/A Crystallography studies
2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid Pyridine C5-Cl, C2-oxoacetic acid 552850-73-4 Potential kinase inhibitor
2-(6-Methoxynaphthalen-2-yl)-2-oxoacetic acid Naphthalene C6-OMe, C2-oxoacetic acid 1457766-35-6 Materials science applications

Biological Activity

2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid, a compound derived from the oxindole family, has garnered attention due to its potential biological activities, particularly in oncology and antimicrobial applications. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound can be represented as follows:

C12H11NO4\text{C}_{12}\text{H}_{11}\text{N}\text{O}_4

This structure includes a 2-oxoacetic acid moiety and an indole derivative, which is crucial for its biological properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its cytotoxicity, antimicrobial effects, and potential as an antitumor agent.

Cytotoxicity

Research indicates that derivatives of oxindole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound was tested against human HeLa (cervical cancer) and CEM T-lymphocyte cells, with results showing low micromolar IC50 values ranging from 1.9 to 4.4 µM . This suggests a potent inhibitory effect on cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa1.9 - 4.4
Other derivativesCEM T-lymphocytes11 - 20

Antitumor Activity

The compound has been identified as having marked antitumor activity against solid tumors, specifically colon and lung carcinomas. A study demonstrated that derivatives exhibited significant cytotoxic effects when tested against human tumor cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma) . The MTT assay was utilized to evaluate cell viability post-treatment.

Table 2: Antitumor Activity Against Solid Tumors

Cell LineCompound TestedResult
HT29This compoundSignificant cytotoxicity observed
PC3SameSignificant cytotoxicity observed

Antimicrobial Activity

In addition to its antitumor properties, the compound shows moderate antimicrobial activity. It has been evaluated against various strains of microorganisms, revealing promising results in inhibiting bacterial growth . This dual functionality enhances its potential for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of oxindole derivatives. For example:

  • Cytotoxicity Studies : A series of derivatives were synthesized and screened for their ability to inhibit the growth of cancer cells. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutic agents.
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds may interact with key molecular targets involved in cell proliferation and survival pathways, such as topoisomerase I .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions starting from indoline or indole derivatives. Key steps include:

  • Condensation reactions to introduce the oxoacetic acid moiety, often using acetyl chloride or acetic anhydride under controlled temperatures (40–60°C) .
  • Oxidation of intermediates with reagents like potassium permanganate or hydrogen peroxide to form the α-keto acid group .
  • Coupling agents (e.g., carbodiimides) to facilitate amide bond formation, requiring precise pH control (6.5–7.5) .
    Critical parameters include reaction time (12–24 hours for cyclization steps), solvent polarity (polar aprotic solvents enhance reactivity), and purification via column chromatography or recrystallization .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Characterize proton environments (e.g., indoline methyl group at δ ~3.2 ppm) and carbonyl signals (δ ~170–190 ppm) .
    • IR : Confirm C=O stretches (~1700 cm⁻¹ for keto and carboxylic acid groups) .
  • Crystallography :
    • Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve electron density maps .
    • Validate geometry with WinGX/ORTEP for visualizing bond lengths/angles and detecting crystallographic disorders .

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

  • Indoline core : Participates in electrophilic substitution (e.g., halogenation at the 5-position) .
  • α-Keto acid group : Acts as an electrophile in nucleophilic additions (e.g., with amines to form Schiff bases) and undergoes decarboxylation under acidic conditions .
  • Methyl group : Steric effects may hinder reactivity at the 1-position, directing reactions to the 5-position indoline ring .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

  • Anisotropic refinement : Use SHELXL ’s restraints for thermal parameters to resolve overlapping electron densities, particularly around flexible groups like the oxoacetic acid .
  • Twinned data : Apply SHELXD for initial phasing and SHELXE for density modification in cases of pseudo-merohedral twinning .
  • Cross-validation : Compare R-factors (R₁ < 0.05 for high-resolution data) and validate hydrogen bonding networks with PLATON .

Q. What strategies optimize reaction conditions to minimize by-products in the synthesis of α-keto acid derivatives?

  • Temperature control : Maintain <60°C during acylation to prevent diketone formation .
  • Catalyst selection : Use Pd/C or enzyme-mediated oxidation for selective conversion of alcohol intermediates to ketones .
  • Purification : Employ gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to separate keto acid from unreacted precursors .

Q. How can the tautomeric forms of this compound be analyzed, and what implications do they have on reactivity?

  • Tautomer analysis :
    • NMR titration : Monitor pH-dependent shifts (e.g., enol-keto equilibrium) in D₂O .
    • Computational modeling : DFT calculations (B3LYP/6-31G*) predict stability of the keto form due to intramolecular H-bonding between NH and C=O groups .
  • Reactivity implications : The keto form dominates in polar solvents, favoring nucleophilic attacks at the α-carbon, while the enol form may participate in radical reactions .

Q. When encountering contradictory bioactivity data in different assays, what methodological approaches validate the compound's pharmacological potential?

  • Orthogonal assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) vs. cell viability (MTT assays) to rule out off-target effects .
  • Dose-response curves : Ensure linearity (R² > 0.95) across 3–5 log units to confirm specificity .
  • Metabolic stability : Assess liver microsome half-life to distinguish intrinsic activity from pharmacokinetic artifacts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid
Reactant of Route 2
2-(1-Methyl-2-oxoindolin-5-yl)-2-oxoacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.